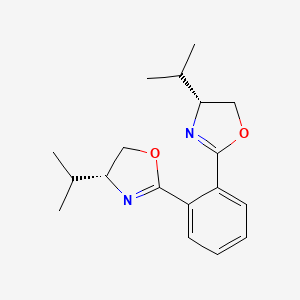![molecular formula C8H15NO2 B12894227 [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of a tert-butyl group and a methanol moiety attached to an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the oxazoline ring, followed by reduction and purification steps . This method offers advantages in terms of scalability, safety, and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the oxazoline ring or the methanol moiety.
Substitution: The tert-butyl group or the methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can be compared with other oxazoline derivatives and similar compounds:
[(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate: This compound has a similar oxazoline ring structure but with different substituents, leading to distinct properties and applications.
Tert-butyl (3R, 5R)-3,5-dihydroxy-7-N-phthaloylimino heptanonate: Another related compound with a tert-butyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
QKZPPUZEXMEYMU-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)C1=NO[C@H](C1)CO |
SMILES canonique |
CC(C)(C)C1=NOC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
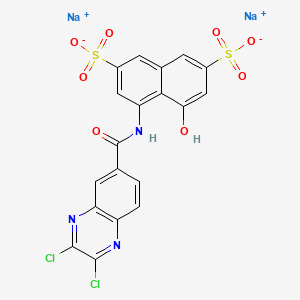
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)

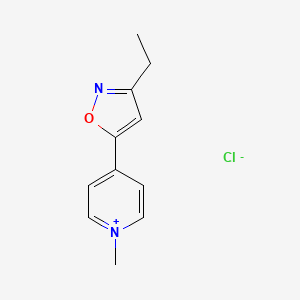
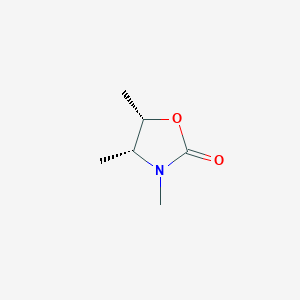
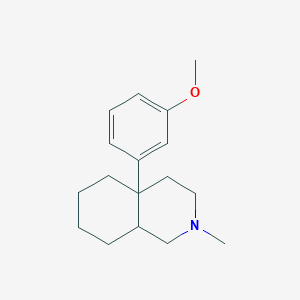
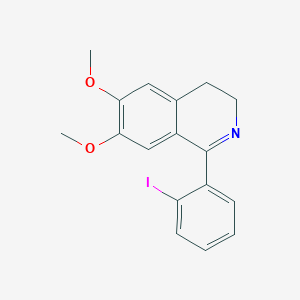
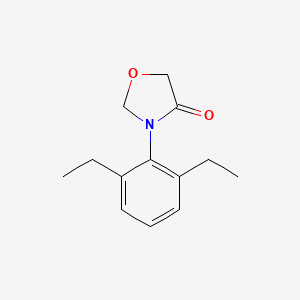
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
